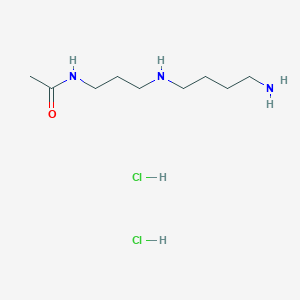
Cyclo(flglfg)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(flglfg) is a cyclic peptide composed of phenylalanine, leucine, and glycine residues. This compound is part of a broader class of cyclic peptides known for their stability and unique biological activities. The cyclic structure of these peptides often imparts enhanced resistance to enzymatic degradation, making them of significant interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Cyclization: After the linear peptide is synthesized, it is cleaved from the resin and cyclized in solution. Cyclization is often facilitated by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of cyclic peptides like cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) involves large-scale SPPS. Automation and optimization of reaction conditions are crucial for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(flglfg) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Amino acid derivatives and coupling reagents like EDC and NHS are employed.
Major Products Formed
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine residues can lead to the formation of hydroxyphenylalanine.
Aplicaciones Científicas De Investigación
Cyclo(flglfg) has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential role in cell signaling and protein-protein interactions.
Medicine: Explored for its therapeutic potential due to its stability and bioactivity.
Industry: Utilized in the development of peptide-based materials and as a template for designing new cyclic peptides.
Mecanismo De Acción
The mechanism of action of cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) involves its interaction with specific molecular targets. The cyclic structure allows it to bind to proteins and enzymes with high affinity, potentially modulating their activity. The pathways involved often include inhibition or activation of enzymatic functions, impacting various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(phenylalanyl-phenylalanyl): Another cyclic peptide with similar stability but different biological activity.
Cyclo(leucyl-prolyl): Known for its antifungal properties and structural compatibility.
Uniqueness
Cyclo(flglfg) is unique due to its specific sequence and cyclic structure, which confer distinct stability and bioactivity. Its combination of phenylalanine and leucine residues provides a balance of hydrophobic and hydrophilic interactions, enhancing its potential for diverse applications.
Propiedades
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N6O6.3H2O/c1-22(2)15-26(21-41)37-33(45)29(18-25-13-9-6-10-14-25)39-31(43)20-36-32(44)28(17-24-11-7-5-8-12-24)40-34(46)27(16-23(3)4)38-30(42)19-35;;;/h5-14,20-23,26-29H,15-19,35H2,1-4H3,(H,37,45)(H,38,42)(H,39,43)(H,40,46);3*1H2/t26-,27+,28-,29-;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJMKVHHVIXJQR-NSGWDPASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)CN.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N6O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128050-89-5 |
Source


|
| Record name | Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128050895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














